molecular formula C12H17NO B14910050 1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Katalognummer: B14910050
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: UEEMWAIIGGESIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a cyclobutylmethyl group attached to a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of cyclobutylmethyl halides with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: Formation of 1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclobutylmethyl group may also influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Cyclobutylmethyl)-2,5-dimethylpyrrole: Lacks the aldehyde group, resulting in different reactivity and applications.

    2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the cyclobutylmethyl group, affecting its physical and chemical properties.

    Cyclobutylmethylpyrrole: A simpler structure without the dimethyl and aldehyde groups.

Uniqueness

1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the cyclobutylmethyl and aldehyde groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

1-(cyclobutylmethyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C12H17NO/c1-9-6-12(8-14)10(2)13(9)7-11-4-3-5-11/h6,8,11H,3-5,7H2,1-2H3

InChI-Schlüssel

UEEMWAIIGGESIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N1CC2CCC2)C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.